2'-Chloro-2'-deoxycytidine

描述

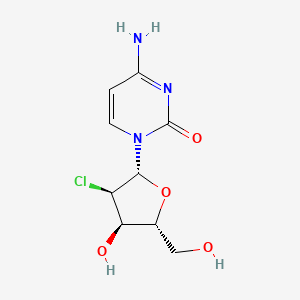

2’-Chloro-2’-deoxycytidine is a synthetic nucleoside analog that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound is structurally similar to cytidine, a naturally occurring nucleoside, but with a chlorine atom replacing the hydroxyl group at the 2’ position of the deoxyribose sugar. This modification imparts distinct chemical and biological properties to 2’-Chloro-2’-deoxycytidine, making it a valuable tool in various fields of study.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-2’-deoxycytidine typically involves the chlorination of 2’-deoxycytidine. One common method includes the reaction of 2’-deoxycytidine with thionyl chloride (SOCl2) in the presence of a base such as pyridine. This reaction proceeds under mild conditions and results in the substitution of the hydroxyl group with a chlorine atom .

Industrial Production Methods: Industrial production of 2’-Chloro-2’-deoxycytidine follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. Large-scale production may involve continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .

化学反应分析

Types of Reactions: 2’-Chloro-2’-deoxycytidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Oxidation and Reduction Reactions: While less common, the compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Oxidation and Reduction Reactions: May involve reagents such as hydrogen peroxide (H2O2) for oxidation or sodium borohydride (NaBH4) for reduction.

Major Products Formed:

Substitution Reactions: Result in the formation of derivatives like 2’-hydroxy-2’-deoxycytidine or 2’-amino-2’-deoxycytidine.

Oxidation and Reduction Reactions: Lead to various oxidized or reduced forms of the compound, depending on the specific reagents and conditions used.

科学研究应用

2’-Chloro-2’-deoxycytidine has a wide range of applications in scientific research:

作用机制

The mechanism of action of 2’-Chloro-2’-deoxycytidine involves its incorporation into DNA during replication. Once incorporated, the chlorine atom at the 2’ position disrupts the normal base-pairing and DNA synthesis processes, leading to mutations and potential cell death . This compound targets rapidly dividing cells, making it effective against certain types of cancer and viral infections .

相似化合物的比较

2’-Chloro-2’-deoxycytidine is often compared with other nucleoside analogs, such as:

2’-Deoxycytidine: The unmodified form, which lacks the chlorine atom and has different chemical and biological properties.

2’-Chloro-2’-deoxyadenosine (Cladribine): Another chlorinated nucleoside analog used in the treatment of certain cancers.

5-Chloro-2’-deoxycytidine: A related compound with a chlorine atom at the 5’ position, which exhibits distinct mutagenic properties.

The uniqueness of 2’-Chloro-2’-deoxycytidine lies in its specific substitution pattern and its ability to induce targeted mutations in DNA, making it a valuable tool in both research and therapeutic applications .

生物活性

2'-Chloro-2'-deoxycytidine (Cl-dC) is a nucleoside analog that has garnered significant attention in the field of medicinal chemistry, particularly for its biological activities related to cancer treatment and immunosuppression. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a halogenated derivative of deoxycytidine, which acts primarily as an antimetabolite. Its structural modification allows it to interfere with DNA synthesis and promote apoptosis in certain cell types, making it a candidate for treating various hematological malignancies.

The primary mechanism through which Cl-dC exerts its biological effects involves its phosphorylation by deoxycytidine kinase (dCK) to form active triphosphate metabolites. These metabolites then incorporate into DNA, leading to chain termination during DNA replication. The compound also induces apoptosis through distinct pathways, as evidenced by studies comparing its effects with other nucleoside analogs.

Key Enzymatic Activity

- Deoxycytidine Kinase (dCK) : Cl-dC is phosphorylated by dCK, which is crucial for its activation. Studies have shown that dCK activity can be significantly affected by the presence of Cl-dC, leading to altered DNA synthesis rates in lymphocytes .

Induction of Apoptosis

Cl-dC has been shown to induce apoptosis in various cell types, particularly lymphocytes. Research indicates that it is more potent than other similar compounds like 2-chloro-2'-deoxyadenosine (Cl-dAdo) in inducing apoptotic processes. For instance, a study demonstrated that Cl-dC treatment resulted in a significant increase in apoptotic cells compared to control groups, with maximum effects observed at lower concentrations .

Table 1: Apoptotic Response Induced by this compound

| Concentration (μM) | Apoptosis Rate (%) | Time (hours) |

|---|---|---|

| 1 | 81.2 ± 1.9 | 72 |

| 10 | 45.8 ± 2.4 | 72 |

| Control | 7.9 ± 0.9 | - |

This table summarizes the apoptotic response observed in peripheral blood mononuclear cells (PBMC) treated with Cl-dC compared to control groups.

Cytotoxicity in Cancer Models

Cl-dC has demonstrated cytotoxic effects against various cancer cell lines. Its activity has been particularly noted in chronic lymphocytic leukemia (CLL) and hairy cell leukemia models. In vivo studies using severe combined immunodeficiency (scid) mice have shown that Cl-dC can effectively reduce tumor burden by targeting non-dividing lymphocytes .

Case Studies and Clinical Applications

- Chronic Lymphocytic Leukemia : Cl-dC has been utilized as part of therapeutic regimens for patients with CLL. Its ability to induce apoptosis selectively in malignant cells while sparing normal lymphocytes presents a significant advantage in treatment strategies.

- Hairy Cell Leukemia : Clinical trials have indicated that Cl-dC can lead to substantial remission rates in patients with hairy cell leukemia, showcasing its potential as an effective treatment option .

Resistance Mechanisms

Despite its efficacy, resistance to Cl-dC can develop, primarily due to deficiencies in dCK activity within certain cell lines. Studies have identified that acquired resistance correlates with decreased phosphorylation capacity of Cl-dC, leading to reduced therapeutic effectiveness .

属性

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZPBORRQPATRO-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676912 | |

| Record name | 2'-Chloro-2'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10212-19-8 | |

| Record name | 2'-Chloro-2'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does 2'-Chloro-2'-deoxycytidine interact with ribonucleotide reductase and what are the downstream effects?

A: this compound and its related 2'-modified analogs (2'-fluoro-2'-deoxycytidine and 2'-azido-2'-deoxycytidine 5'-triphosphate) act as mechanism-based inhibitors of ribonucleotide reductases (RNRs) []. These enzymes are essential for DNA synthesis, as they catalyze the conversion of ribonucleotides to deoxyribonucleotides. Upon interacting with RNRs, these 2'-modified nucleotides decompose into their base components, inorganic di(tri)phosphate, and 2'-methylene-3(2H)-furanone []. This decomposition inactivates the enzyme, ultimately inhibiting DNA synthesis. Interestingly, while 2'-azido-2'-deoxycytidine 5'-triphosphate (N3CTP) scavenges the glycyl radical in anaerobic Escherichia coli RNR, no new transient radical species were observed, unlike in class I RNRs []. This suggests a similar but distinct chemical mechanism for ribose reduction in different RNR classes.

Q2: How does the phosphorylation state of this compound affect its rate of hydrolysis to the corresponding arabino derivative?

A: Research indicates that the rate of hydrolysis of this compound to arabino-cytidine is significantly influenced by its phosphorylation state []. The hydrolysis occurs most rapidly in the nucleoside form, followed by a decrease in rate for the 5'-monophosphate and 5'-diphosphate forms. Notably, the slowest hydrolysis rate is observed in the polymerized form (polynucleotide) []. This suggests that the presence and size of the phosphate group at the 5' position significantly hinders the hydrolysis reaction, likely due to steric hindrance and electronic effects. Furthermore, in the case of 2'-Chloro-2'-deoxyuridine, an additional product, O2, 2'-cyclonucleoside, was observed alongside the arabino derivative, highlighting the potential for multiple reaction pathways depending on the base moiety [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。